BIIL-260-glucuronate
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Overview
Description
BIIL-260-glucuronate is a potent and long-acting orally active leukotriene B4 receptor antagonist. It is the active metabolite of the prodrug BIIL-284. This compound has significant anti-inflammatory properties and interacts with the leukotriene B4 receptor in a reversible and competitive manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIIL-260-glucuronate involves multiple steps, starting from the precursor BIIL-284. The primary synthetic route includes the glucuronidation of BIIL-260, which is achieved through the reaction with glucuronic acid derivatives under specific conditions. The reaction typically requires a catalyst and is conducted in an organic solvent at controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
BIIL-260-glucuronate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
BIIL-260-glucuronate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study leukotriene receptor interactions and to develop new anti-inflammatory agents.
Biology: The compound is utilized in research to understand the role of leukotriene B4 in various biological processes, including inflammation and immune response.
Medicine: this compound is investigated for its potential therapeutic applications in treating inflammatory diseases such as asthma and arthritis.
Mechanism of Action
BIIL-260-glucuronate exerts its effects by binding to the leukotriene B4 receptor, thereby inhibiting the receptor’s interaction with its natural ligand. This inhibition prevents the downstream signaling pathways that lead to inflammation. The molecular targets include the leukotriene B4 receptor on neutrophils and other immune cells, which play a crucial role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
BIIL-284: The prodrug of BIIL-260-glucuronate, which is converted into the active metabolite in the body.
Montelukast: Another leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Zafirlukast: Similar to montelukast, it is used to manage asthma symptoms.
Uniqueness
This compound is unique due to its high affinity for the leukotriene B4 receptor and its potent anti-inflammatory activity. Unlike other leukotriene receptor antagonists, it has a longer duration of action and is effective at lower doses, making it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
204974-94-7 |
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Molecular Formula |
C36H38N2O9 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[2-[4-[[3-[(4-carbamimidoylphenoxy)methyl]phenyl]methoxy]phenyl]propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H38N2O9/c1-36(2,25-10-16-28(17-11-25)46-35-31(41)29(39)30(40)32(47-35)34(42)43)24-8-14-27(15-9-24)45-20-22-5-3-4-21(18-22)19-44-26-12-6-23(7-13-26)33(37)38/h3-18,29-32,35,39-41H,19-20H2,1-2H3,(H3,37,38)(H,42,43)/t29-,30-,31+,32-,35+/m0/s1 |
InChI Key |
FIMQVXNJBFDOAA-RSENBJTISA-N |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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